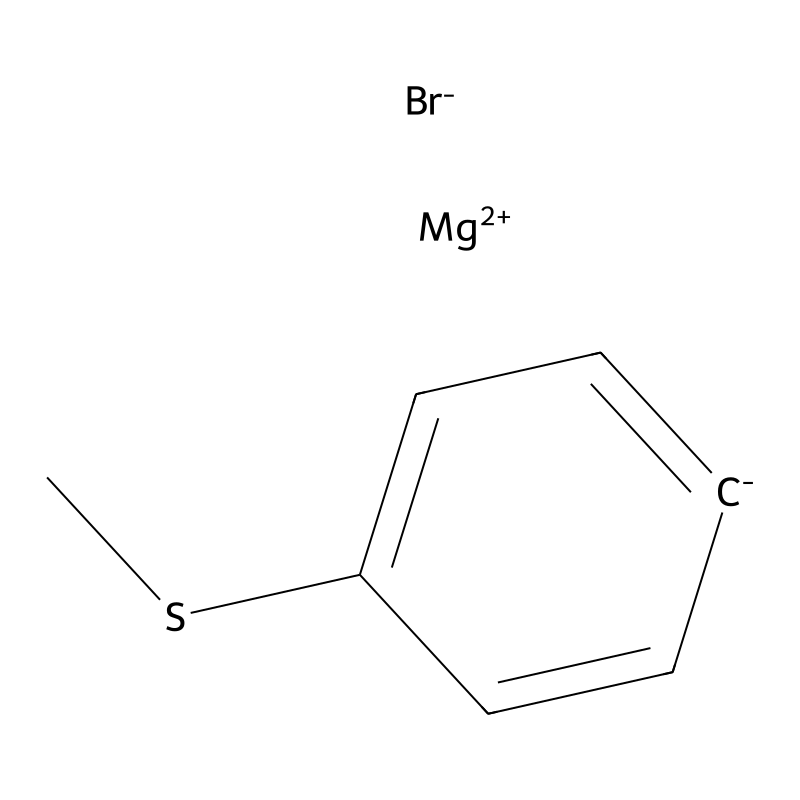4-Thioanisolemagnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Mifepristone Analogs
Scientific Field: Organic Chemistry
Application Summary: 4-Thioanisolemagnesium bromide is used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, a key intermediate for the synthesis of mifepristone analogs.
Results or Outcomes: The outcome of this application is the synthesis of a key intermediate for mifepristone analogs. Mifepristone is a medication typically used in combination with misoprostol for bringing about an abortion during pregnancy.
Synthesis of Aryl D-glucofuranosides
Results or Outcomes: The outcome of this application is the synthesis of a key intermediate for aryl D-glucofuranosides. These compounds are potent hSGLT2 and hSGLT1 inhibitors, which are important in the treatment of diabetes.
4-Thioanisolemagnesium bromide is an organomagnesium compound with the chemical formula C₇H₈BrS·Mg. It is a reagent commonly used in organic synthesis, particularly in reactions involving thioethers and thioesters. This compound is characterized by its ability to act as a nucleophile, facilitating various chemical transformations. It is typically encountered as a solution in tetrahydrofuran, a common solvent in organic chemistry.
- Nucleophilic Substitution: It can react with electrophiles, leading to the formation of new carbon-sulfur bonds.
- Grignard Reactions: As a Grignard reagent, it can be used to synthesize β-sulfanyl ketones from thioesters, demonstrating its utility in carbon chain elongation .
- Olefin Additions: The compound can facilitate olefin addition reactions, contributing to the synthesis of various organic compounds .
The synthesis of 4-thioanisolemagnesium bromide typically involves the reaction of thioanisole with magnesium bromide in an appropriate solvent like tetrahydrofuran. The general procedure can be outlined as follows:
- Preparation of Magnesium Bromide: Magnesium metal is reacted with bromine to form magnesium bromide.
- Reaction with Thioanisole: Thioanisole is added to the magnesium bromide solution under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
- Isolation: The resulting solution is filtered and concentrated to yield 4-thioanisolemagnesium bromide.
This method ensures high purity and reactivity of the final product.
4-Thioanisolemagnesium bromide is utilized in various applications, particularly in:
- Organic Synthesis: As a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Catalysis: It can serve as a catalyst in certain reactions, enhancing reaction rates and yields.
- Material Science: The compound may be explored for its potential in developing new materials or coatings due to its unique chemical properties.
Interaction studies involving 4-thioanisolemagnesium bromide primarily focus on its reactivity with different electrophiles and its role as a nucleophile in various synthetic pathways. Research indicates that it effectively interacts with carbonyl compounds and other electrophilic species, leading to diverse product formation. The understanding of these interactions aids chemists in designing more efficient synthetic routes.
Several compounds share structural or functional similarities with 4-thioanisolemagnesium bromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| 2-Thioanisolemagnesium bromide | Similar thioether structure | Different position of sulfur atom |
| Phenylmagnesium bromide | Aromatic Grignard reagent | Lacks sulfur functionality |
| Methylthio magnesium bromide | Contains methylthio group | More sterically hindered than 4-thioanisole |
4-Thioanisolemagnesium bromide stands out due to its specific sulfur-containing structure that enhances its reactivity in nucleophilic substitution reactions compared to other magnesium-based reagents.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








